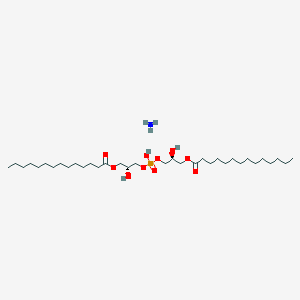

bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt)

Description

Bis(monomyristoylglycero)phosphate (BMP) (S,R isomer) (ammonium salt) is a glycerophospholipid characterized by two myristoyl (14:0) acyl chains esterified to a glycerol backbone, with a phosphate group forming the head group. The stereochemistry is specified as the S,R isomer, and the ammonium salt enhances its solubility in aqueous systems .

Properties

IUPAC Name |

azane;[(2S)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-tetradecanoyloxypropoxy]phosphoryl]oxypropyl] tetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-27-31(35)29-43-45(39,40)44-30-32(36)28-42-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3/t31-,32+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTPILCZAQYMLP-CWZMXPKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](COC(=O)CCCCCCCCCCCCC)O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70NO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325466-03-3 | |

| Record name | Tetradecanoic acid, phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)] ester, monoammonium salt, stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325466-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C34H70NO10P

- Molecular Weight: 792.075 g/mol

- CAS Number: 799268-67-0

- Purity: >99%

- Solubility: BMP is soluble in organic solvents but less so in water, which affects its interactions within biological systems.

BMP is characterized by its unique sn-1;sn-1' structural configuration, which distinguishes it from other glycerophospholipids. Its negative charge and specific acyl chain composition contribute to its functionality within cellular membranes, particularly in lysosomes and late endosomes.

Biological Functions

- Lysosomal Integrity and Function

- Cholesterol Transport

- Role in Disease Mechanisms

Biomarker for Disease Diagnosis

Recent studies suggest that BMP can serve as a biomarker for metastatic cancer and certain LSDs. Its levels can indicate disease progression or response to therapy, providing a valuable tool for clinicians .

Therapeutic Target

BMP's involvement in lysosomal function makes it a potential target for therapeutic interventions in LSDs. For instance, correcting BMP dysregulation may alleviate the storage burden in models of Gaucher disease .

Lipid Metabolism Studies

BMP's unique properties facilitate studies on lipid metabolism, particularly regarding how lipids interact within cellular compartments. Research has shown that manipulating BMP levels can affect downstream pathways related to cholesterol metabolism and lysosomal morphology .

Case Studies

Mechanism of Action

The compound exerts its effects by interacting with cellular membranes and influencing vesicle trafficking and lysosomal stability. It targets the lipid bilayer of membranes, affecting the organization and function of intracellular vesicles.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 325466-03-3

- Molecular Formula: C₃₄H₇₀NO₁₀P

- Molecular Weight : 683.89 g/mol

- Purity: >99% (commercially available, though positional isomers may account for minor variations) .

Comparison with Similar Compounds

Bis(monoacylglycero)phosphate (BMP) Variants

BMPs differ in acyl chain length, saturation, and stereochemistry. Key examples include:

Structural and Functional Differences :

- Acyl Chain Saturation : The 14:0 BMP has saturated myristoyl chains, promoting tighter lipid packing compared to the 18:1 BMP with oleoyl chains, which introduce kinks and increase membrane fluidity .

- Analytical Utility: 14:0 BMP is preferred as an internal standard in lipidomics due to its distinct retention time in chromatography, minimizing overlap with endogenous lipids (e.g., 18:1 BMP in human tissues) .

- Isomer Content : Commercial 18:1 BMP contains ~30% positional isomers, whereas 14:0 BMP is typically >99% pure, ensuring reproducibility in quantitative assays .

Phosphatidylglycerol (PG) and Other Phospholipids

Phosphatidylglycerol (PG) shares a glycerol-phosphate head group but differs in acyl chain configuration and biological roles:

Functional Contrast :

- Membrane Localization : BMPs localize to late endosomes/lysosomes, while PG is abundant in bacterial membranes and pulmonary surfactant .

- Head Group Chemistry: BMP’s bis(monoacylglycero)phosphate structure creates a cone-shaped geometry, facilitating membrane curvature, unlike PG’s cylindrical shape .

Inositol Bisphosphate Derivatives

Complex phospholipids like inositol bisphosphates serve signaling roles, contrasting with BMP’s structural functions:

Key Differences :

- Complexity: Inositol bisphosphates have multi-phosphate head groups and variable acylation sites, enabling signaling specificity .

- Applications: BMPs are used as analytical standards, whereas inositol derivatives are tools for probing cell signaling pathways.

Salt Form Comparisons

The ammonium salt form of BMP improves solubility compared to sodium or free acid forms:

Biological Activity

Bis(monomyristoylglycero)phosphate (BMP), specifically the S,R isomer (ammonium salt), is a member of the glycerophospholipid family that plays crucial roles in cellular physiology, particularly within the lysosomal system. This article explores its biological activities, mechanisms of action, and implications in health and disease.

- Molecular Formula : CHNOP

- Molecular Weight : 792.075 g/mol

- Purity : >99% (contains positional isomers)

- Solubility : Soluble in chloroform, insoluble in water

- CAS Number : 799268-67-0

Biosynthesis and Structural Characteristics

BMP is synthesized from phosphatidylglycerol through a series of enzymatic reactions involving lysosomal phospholipases and transacylases. The unique stereochemistry of BMP contributes to its functional properties, such as its resistance to degradation by common phospholipases, which allows it to maintain structural integrity within lysosomes .

1. Role in Lysosomal Function

BMP is predominantly located in endo-lysosomal membranes and plays a vital role in maintaining lysosomal homeostasis. It acts as a docking station for various hydrolases, facilitating lipid degradation processes. Its negatively charged head group enhances interactions with positively charged enzymes under acidic conditions, promoting efficient substrate hydrolysis .

2. Stimulation of Lipid Hydrolases

Research indicates that BMP stimulates several lysosomal lipid-degrading enzymes, including:

- Acid sphingomyelinase

- Acid ceramidase

- Acid phospholipase A

- Triacylglycerol lipase

These enzymes are crucial for the degradation of sphingolipids and glycerophospholipids, thereby influencing lipid metabolism and cellular signaling pathways .

3. Involvement in Disease States

BMP has been implicated in various pathological conditions:

- Lysosomal Storage Disorders : In diseases like Gaucher disease, BMP accumulation correlates with impaired lipid degradation due to enzyme deficiencies. Elevated BMP levels can exacerbate lipid storage burdens in macrophages .

- Cancer Metastasis : BMP levels have been identified as potential biomarkers for certain cancers, indicating its role in tumor biology and metastasis .

Case Study 1: Gaucher Disease

In a study involving THP-1 macrophages modeling Gaucher disease, researchers observed a significant accumulation of BMP. This accumulation was linked to impaired degradation of glucosylceramide due to deficient acid β-glucosidase activity. The study highlighted the potential for BMP modulation as a therapeutic strategy to alleviate storage burdens associated with lysosomal dysfunction .

Case Study 2: Exosome-Mediated Release

Recent investigations revealed that BMP is released via exosomes in a regulated manner influenced by LRRK2 kinase activity. This release mechanism underscores BMP's role in intercellular communication and lipid metabolism within the endo-lysosomal system .

Research Findings

Q & A

Q. How can researchers determine the purity and isomer composition of bis(monomyristoylglycero)phosphate (S,R isomer) (ammonium salt) in experimental preparations?

- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS). For isomer separation, thin-layer chromatography (TLC) using chloroform:methanol:ammonia (80:20:2 v/v) as a solvent system is effective . The compound’s purity (>99%) often includes up to 30% positional isomers, necessitating quantification via 31P-NMR to distinguish between sn-1 and sn-2 acyl chain configurations .

Q. What are the standard protocols for solubilizing and storing bis(monomyristoylglycero)phosphate (S,R isomer) (ammonium salt) to maintain stability?

- Methodological Answer : The compound is soluble in ethanol, DMSO, and chloroform:methanol:ammonia mixtures (5 mg/mL). For lipidomic studies, prepare stock solutions in chloroform:methanol (2:1 v/v) under nitrogen to prevent oxidation. Long-term storage requires aliquoting under inert gas and freezing at -20°C to avoid hydrolysis .

Q. How is bis(monomyristoylglycero)phosphate (S,R isomer) (ammonium salt) utilized as an internal standard in lipidomic analyses?

- Methodological Answer : As a lysobisphosphatidic acid (LBPA) analog, it serves as an internal standard for quantifying endogenous BMP species in lipid extracts. Researchers spike known concentrations into biological samples (e.g., cell lysates) prior to lipid extraction. Quantification is performed via LC-MS/MS using multiple reaction monitoring (MRM) transitions specific to its m/z (e.g., [M+NH4]+ = 683.89) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in lipid quantification when bis(monomyristoylglycero)phosphate (S,R isomer) (ammonium salt) co-elutes with structurally similar lipids?

- Methodological Answer : Co-elution issues arise due to shared acyl chains (e.g., 14:0/14:0) with phosphatidylglycerols (PG). To mitigate this, use high-resolution mass spectrometry (HRMS) with a Q-Exactive Orbitrap to differentiate ions based on exact mass (e.g., BMP vs. PG: Δm/z = 0.02). Alternatively, employ post-column derivatization with fluorometric agents to enhance specificity .

Q. How does the S,R isomer configuration influence membrane curvature and lipid raft formation in bacterial or eukaryotic systems?

- Methodological Answer : The S,R isomer’s stereospecific sn-1 and sn-3 glycerol phosphate linkages create a cone-shaped geometry, promoting negative membrane curvature. To study this, prepare liposomes with varying BMP isomer ratios and analyze membrane morphology via cryo-electron microscopy (cryo-EM). Fluorescence resonance energy transfer (FRET) assays using curvature-sensitive probes (e.g., LAURDAN) can quantify raft dynamics .

Q. What are the challenges in synthesizing enantiomerically pure bis(monomyristoylglycero)phosphate (S,R isomer) (ammonium salt), and how can chiral contaminants be minimized?

- Methodological Answer : Synthesis involves stereoselective acylation of sn-glycerol-3-phosphate, but racemization may occur during ammonium salt formation. To ensure chirality, use enzymatic catalysis with phospholipase D (PLD) for regioselective acyl transfer. Confirm enantiomeric purity via chiral-phase HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and polarimetric detection .

Q. How can researchers validate the role of bis(monomyristoylglycero)phosphate (S,R isomer) (ammonium salt) in modulating lysosomal function in disease models?

- Methodological Answer : Use CRISPR-edited cell lines (e.g., HeLa cells lacking endogenous BMP) and supplement with exogenous BMP isomers. Assess lysosomal pH using LysoTracker Red and monitor lipid accumulation via Filipin III staining. For in vivo validation, inject BMP-loaded nanoparticles into murine models of lysosomal storage disorders and quantify sphingolipid degradation via tandem MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.